Methyl 4-(3-sulfanylpropyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O2S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
methyl 4-(3-sulfanylpropyl)benzoate |
InChI |
InChI=1S/C11H14O2S/c1-13-11(12)10-6-4-9(5-7-10)3-2-8-14/h4-7,14H,2-3,8H2,1H3 |
InChI Key |
HIGOPJPUADDBSS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCS |
Origin of Product |
United States |
Nomenclature, Structure, and Isomeric Considerations of Methyl 4 3 Sulfanylpropyl Benzoate
Systematic IUPAC Nomenclature and Common Synonyms
The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is Methyl 4-(3-sulfanylpropyl)benzoate . This name is derived by identifying the principal functional group and naming the other substituents accordingly.
In this molecule, the ester group takes precedence over the thiol group in the IUPAC order of priority for functional groups. nih.govorganic-chemistry.org Therefore, the parent name is based on the benzoate (B1203000) structure. The ester is a methyl ester, hence "Methyl benzoate". rsc.orgnist.govnih.govresearchgate.net
The substituent at the para (position 4) of the benzene (B151609) ring is a three-carbon chain with a terminal sulfanyl (B85325) group. This substituent is named as a "3-sulfanylpropyl" group. The prefix "sulfanyl" is used for the -SH group when it is treated as a substituent. rsc.orgsctunisie.org The locant "3-" indicates the position of the sulfanyl group on the propyl chain, and the entire substituent is attached to the 4-position of the benzoate ring.
Due to the relatively specific nature of this compound, it is not commonly referred to by synonyms in academic literature. The systematic IUPAC name is the primary identifier.
Detailed Molecular Structure and Functional Group Analysis
The molecular structure of this compound consists of three key components: a methyl benzoate moiety, a propyl linker, and a sulfanyl (thiol) functional group.
Methyl Benzoate Moiety: This part of the molecule includes a benzene ring substituted with a methyl ester group (-COOCH₃). The benzene ring is aromatic, with delocalized π-electrons across the six carbon atoms. The ester group is planar. In related benzoate structures, the C-O single bond length in the ester group is typically around 1.35 Å, while the C=O double bond is approximately 1.20 Å. The bond angles around the carbonyl carbon are close to 120°.
Propyl Linker: A three-carbon aliphatic chain (-CH₂CH₂CH₂-) connects the benzene ring to the sulfanyl group. The carbon atoms in this chain are sp³ hybridized, leading to tetrahedral geometry with bond angles of approximately 109.5°. The typical C-C single bond length is about 1.54 Å. ethz.ch
Sulfanyl (Thiol) Group: The terminal functional group is the sulfanyl group (-SH), also known as a thiol or mercaptan group. nih.gov The C-S bond length in alkanethiols is typically around 1.82 Å, and the S-H bond length is approximately 1.34 Å. The C-S-H bond angle is generally around 96-100°. rsc.org
Conformational Analysis and Rotational Isomerism of the Aliphatic Chain
The three-carbon aliphatic chain of this compound allows for rotational isomerism, primarily around the C1-C2 and C2-C3 bonds of the propyl group. The rotation around these single bonds gives rise to different spatial arrangements of the atoms, known as conformers. The most stable conformations are typically the staggered ones, which minimize steric hindrance.
The key dihedral angles to consider are:
τ₁ (C(aromatic)-C1-C2-C3): Rotation around the bond connecting the benzene ring to the propyl chain.
τ₂ (C1-C2-C3-S): Rotation around the central bond of the propyl chain.
Based on studies of similar molecules like n-propylbenzene, the aliphatic chain can adopt several conformations. The most significant are the anti (or trans) and gauche conformers. nist.govrsc.org
Anti (Trans) Conformation: In this arrangement, the carbon backbone of the propyl chain is in a zigzag planar arrangement. This conformation generally has lower energy due to minimized steric interactions between the terminal groups.
Gauche Conformation: This occurs when the terminal groups are at a dihedral angle of approximately 60° to each other. Gauche conformations are typically slightly higher in energy than the anti conformation due to steric strain. nih.govnih.gov
Computational studies on n-propanethiol have shown that there can be multiple stable conformers arising from rotations around the C-C and C-S bonds, often with small energy differences between them. rsc.org For this compound, the presence of the bulky benzoate group at one end and the sulfanyl group at the other will influence the relative energies of the different conformers. The anti conformation of the propyl chain is expected to be the most stable, but gauche conformers will also be present in a population of the molecules at room temperature. The rotational barrier between these conformers is relatively low, allowing for rapid interconversion.
Potential for Stereoisomerism
Stereoisomerism in this compound would arise if a chiral center is present in the molecule. A chiral center is typically a carbon atom bonded to four different groups. In the parent structure of this compound, there are no chiral centers. The carbon atoms of the propyl chain are bonded to two hydrogen atoms each (or to the benzene ring and a CH₂ group), and therefore are not chiral.
However, the potential for stereoisomerism could be introduced during the synthesis of this compound. If a synthetic route involves the introduction of a substituent on the propyl chain, a chiral center could be created. For example, if a methyl group were to be substituted at the C1 or C2 position of the propyl chain, that carbon would become a chiral center, leading to the existence of two enantiomers (R and S isomers).
Synthetic Methodologies for Methyl 4 3 Sulfanylpropyl Benzoate
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of Methyl 4-(3-sulfanylpropyl)benzoate reveals two primary disconnection points. The first is the ester linkage, suggesting a disconnection to 4-(3-sulfanylpropyl)benzoic acid and methanol (B129727). The second key disconnection is at the carbon-sulfur bond, leading to a benzoate (B1203000) precursor with a three-carbon side chain and a thiol-introducing reagent. These disconnections form the basis for the synthetic strategies discussed in the subsequent sections.
Precursor Synthesis and Intermediate Derivatization for this compound
Another important intermediate is methyl 4-(3-chloropropyl)benzoate. This can be prepared by the alkylation of a suitable starting material, such as methyl 3-hydroxy-4-methoxybenzoate, with 1-bromo-3-chloropropane. mdpi.com This reaction typically involves a base like potassium carbonate in a solvent such as dimethylformamide (DMF). mdpi.com
Direct Synthesis Routes to this compound
Direct synthesis routes offer more streamlined approaches to obtaining the target molecule. These methods often involve the formation of the ester and the introduction of the thiol group in a sequential or concerted manner.
Esterification Reactions for Benzoate Formation
The formation of the methyl benzoate moiety is a classic esterification reaction. This can be achieved by reacting the corresponding carboxylic acid, 4-(3-sulfanylpropyl)benzoic acid, with methanol in the presence of a strong acid catalyst like sulfuric acid. youtube.com The reaction is typically heated to reflux to drive the equilibrium towards the product side. tcu.edutcu.edu Alternatively, solid acid catalysts, such as zirconium-based catalysts, can be employed, offering the advantage of easier recovery and reuse. mdpi.comresearchgate.net The esterification can also be carried out using reagents like dimethyl sulphate in the presence of a base. google.com
Table 1: Comparison of Esterification Methods
| Method | Reagents | Catalyst | Conditions | Advantages |
| Fischer Esterification | Carboxylic acid, Methanol | Concentrated H2SO4 | Reflux | Readily available reagents |
| Solid Acid Catalysis | Carboxylic acid, Methanol | Zirconium/Titanium solid acid | Heat | Catalyst is reusable mdpi.comresearchgate.net |
| Alkylation | Carboxylic acid salt, Dimethyl sulphate | Base | Varies | Generally high yielding |
Strategies for the Introduction of the Thiol (Sulfanyl) Group
Introducing the thiol group onto the propyl side chain is a pivotal step. A common method involves the use of a sulfur nucleophile to displace a leaving group, such as a halide, on the precursor. libretexts.org For instance, reacting methyl 4-(3-chloropropyl)benzoate with a sulfur source like sodium hydrosulfide (B80085) or thiourea (B124793) can yield the desired thiol. arkat-usa.org The use of thiourea followed by hydrolysis is often preferred to avoid the formation of sulfide (B99878) byproducts. libretexts.orgarkat-usa.org
Another approach involves the use of S-arylthiocarbamates as intermediates for the preparation of aromatic thiols. google.com Transition metal catalysis, for example with rhodium complexes, can also facilitate the cleavage of S-S bonds in disulfides and transfer the organothio groups. nih.gov
Multi-component Reactions and One-pot Syntheses
One-pot syntheses provide an efficient and atom-economical route to complex molecules by combining multiple reaction steps in a single vessel, thereby avoiding the isolation of intermediates. taylorandfrancis.com A potential one-pot synthesis of this compound could involve the reaction of a suitable benzyl (B1604629) halide with thiourea, followed by in-situ hydrolysis and subsequent esterification. arkat-usa.org Such procedures can significantly simplify the synthetic process and often lead to high yields of the final product. arkat-usa.org
Green Chemistry Approaches in the Synthesis of this compound
Green chemistry principles aim to design chemical processes that are environmentally benign. royalsocietypublishing.org In the context of synthesizing this compound, several green approaches can be considered. The use of solid acid catalysts for esterification, as mentioned earlier, is one such example, as it minimizes waste by allowing for catalyst recycling. mdpi.comresearchgate.net
Mechanochemical methods, such as ball-milling, offer a solvent-free alternative for synthesizing organosulfur compounds, reducing the use of hazardous solvents. acs.org Additionally, electrochemical methods powered by renewable energy are emerging as sustainable pathways for forming C-S bonds. researchgate.net These techniques have the potential to be applied to the synthesis of the target molecule, contributing to a more environmentally friendly production process. researchgate.net
Solvent-Free and Reduced-Solvent Methodologies
In recent years, there has been a significant push towards developing synthetic methods that minimize or eliminate the use of volatile organic solvents, which are often hazardous and environmentally detrimental. Solvent-free reactions, also known as solid-state reactions or neat reactions, offer numerous advantages, including reduced pollution, lower costs, and often, enhanced reaction rates and selectivity.
While specific solvent-free methods for the direct synthesis of this compound are not extensively documented in publicly available literature, general principles of green chemistry suggest potential pathways. For instance, the condensation of a suitable benzoic acid derivative with a propanethiol derivative could potentially be carried out under solvent-free conditions, possibly with microwave irradiation to provide the necessary energy for the reaction. The use of solid-supported catalysts can also facilitate solvent-free reactions by providing a surface for the reaction to occur. researchgate.netresearchgate.net
Reduced-solvent methodologies represent a pragmatic compromise, where the amount of solvent is significantly decreased. This approach still lessens the environmental impact while maintaining a medium for the reactants to interact.
Catalysis in Synthesis (e.g., Organocatalysis, Biocatalysis, Transition Metal Catalysis)
Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For the synthesis of this compound, various catalytic systems can be envisioned.
Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical transformations. While specific applications to this particular compound are not widespread, organocatalysts are known to be effective in a variety of reactions, including esterifications and conjugate additions, which could be relevant to the synthesis of this compound.
Biocatalysis: The use of enzymes (biocatalysts) in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Lipases, for example, are commonly used for the synthesis of esters. nih.gov A potential biocatalytic route to this compound could involve the lipase-catalyzed esterification of 4-(3-sulfanylpropyl)benzoic acid with methanol. nih.gov This approach would be highly specific and environmentally friendly.
Transition Metal Catalysis: Transition metal complexes are powerful catalysts for a wide array of organic reactions. For instance, palladium-catalyzed cross-coupling reactions are a staple in the formation of carbon-sulfur bonds. researchgate.netresearchgate.net A plausible synthetic route could involve the coupling of a methyl 4-halobenzoate with 1-propane-3-thiol using a palladium catalyst. Zirconium-based solid acid catalysts have also been shown to be effective in the synthesis of methyl benzoate derivatives. researchgate.netmdpi.com
Atom Economy and Sustainability Metrics for Synthetic Routes
Atom economy is a concept that evaluates the efficiency of a chemical reaction by measuring the amount of starting materials that are incorporated into the desired product. primescholars.com A reaction with high atom economy is one that generates minimal waste. When designing a synthesis for this compound, it is crucial to consider the atom economy of each potential route.
For example, a simple addition reaction would have a 100% atom economy in theory, as all the atoms of the reactants are incorporated into the product. In contrast, a substitution reaction that generates a stoichiometric byproduct would have a lower atom economy. Calculating the percentage atom economy allows for a quantitative comparison of different synthetic strategies, guiding the choice towards more sustainable processes. primescholars.com
Optimization of Reaction Conditions and Yield for this compound
Optimizing reaction conditions is a critical step in any synthetic procedure to maximize the yield and purity of the desired product. This involves systematically varying parameters such as temperature, reaction time, catalyst loading, and reactant concentrations.
For the synthesis of this compound, several factors would need to be considered for optimization. For instance, in a transition metal-catalyzed synthesis, the choice of ligand, solvent, and base can have a profound impact on the reaction outcome. researchgate.net Similarly, in an enzyme-catalyzed reaction, factors such as pH, temperature, and substrate concentration must be carefully controlled to achieve optimal enzyme activity and, consequently, a high yield of the product. nih.gov The use of kinetic modeling can also aid in understanding the reaction mechanism and identifying the optimal conditions to achieve high conversion rates in a shorter amount of time. beilstein-journals.org
Table 1: Factors for Optimization of this compound Synthesis
| Parameter | Description | Potential Impact on Yield |
| Temperature | The temperature at which the reaction is conducted. | Can affect reaction rate and selectivity. Higher temperatures may lead to faster reactions but also to the formation of byproducts. researchgate.net |
| Reaction Time | The duration for which the reaction is allowed to proceed. | Insufficient time may lead to incomplete reaction, while excessive time can result in product degradation. |
| Catalyst | The type and amount of catalyst used. | The choice of catalyst is crucial for the reaction to proceed efficiently. The concentration of the catalyst needs to be optimized for maximum yield. iastate.edu |
| Solvent | The solvent in which the reaction is carried out. | The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics. |
| Concentration | The concentration of the reactants. | Can affect the reaction rate. Higher concentrations may lead to faster reactions but can also cause solubility issues. |
Purification and Isolation Strategies for Synthetic Products
After the synthesis is complete, the desired product, this compound, must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts.
Chromatographic Techniques (e.g., Column Chromatography, HPLC)
Chromatography is a powerful technique for separating and purifying compounds based on their differential partitioning between a stationary phase and a mobile phase.
Column Chromatography: This is a widely used technique for the purification of organic compounds. A solution of the crude product is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel or alumina. By using an appropriate solvent or solvent mixture (eluent), the components of the mixture can be separated based on their affinity for the stationary phase. google.com For this compound, a non-polar solvent system would likely be employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that offers higher resolution and faster separation times compared to traditional column chromatography. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is a common method for the analysis and purification of moderately polar organic compounds. turkjps.orgresearchgate.netresearchgate.net A specific HPLC method could be developed for the quantitative analysis and purification of this compound.
Crystallization and Precipitation Methods
Crystallization is a technique used to purify solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for successful crystallization. nih.gov
Precipitation is a related technique where a compound is rapidly forced out of solution by changing the conditions, such as by adding a non-solvent. While generally faster than crystallization, it may not provide the same level of purity. The formation of co-crystals with other molecules can also be a method for purification and modification of physical properties. mdpi.com
Chemical Reactivity and Mechanistic Investigations of Methyl 4 3 Sulfanylpropyl Benzoate
Reactivity of the Thiol Group (-SH)
The thiol group is a versatile functional group known for its nucleophilicity and its ability to undergo oxidation and participate in "click" chemistry reactions.
Oxidation Pathways and Disulfide Formation
The thiol group of methyl 4-(3-sulfanylpropyl)benzoate is susceptible to oxidation, a common reaction for sulfhydryl compounds. This process typically involves the formation of a disulfide bond (-S-S-) between two thiol molecules, yielding a dimeric product. This transformation can be initiated by a variety of oxidizing agents, including air (oxygen), hydrogen peroxide, or metal catalysts. The formation of disulfide bonds is a critical process in peptide and protein chemistry, where it contributes to the tertiary structure and stability of these biomolecules. nih.gov
The general reaction for the oxidation of a thiol to a disulfide is as follows:
2 R-SH + [O] → R-S-S-R + H₂O
In the context of this compound, this would result in the formation of a dimer linked by a disulfide bridge.
Thiol-ene and Thiol-yne Click Reactions
"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The thiol-ene and thiol-yne reactions are prominent examples of click chemistry that leverage the reactivity of the thiol group. nih.gov
The thiol-ene reaction involves the addition of a thiol across a carbon-carbon double bond (an ene). This reaction can be initiated by radicals (e.g., using a photoinitiator and UV light) or by nucleophilic catalysis. rsc.orgresearchgate.net The radical-mediated pathway is particularly common and proceeds via a free-radical chain mechanism. researchgate.net This reaction is highly efficient for creating carbon-sulfur bonds and has found widespread use in polymer and materials synthesis. researchgate.netnih.gov
The thiol-yne reaction is analogous to the thiol-ene reaction but involves the addition of a thiol to a carbon-carbon triple bond (an alkyne). rsc.org A key feature of the thiol-yne reaction is that each alkyne can react with two thiol groups, leading to the formation of highly branched or cross-linked structures. researchgate.net The reaction can proceed through a radical or nucleophile-based mechanism and is considered a powerful tool for materials synthesis. rsc.orgresearchgate.net The reaction can be regio- and stereoselective, often yielding the anti-Markovnikov product. nih.gov
| Click Reaction | Reactant | Product | Initiation | Key Features |
| Thiol-ene | Alkene | Thioether | Radical or Nucleophilic | High efficiency, C-S bond formation rsc.orgresearchgate.net |
| Thiol-yne | Alkyne | Vinyl sulfide (B99878) (mono-adduct) or dithioether (di-adduct) | Radical or Nucleophilic | Can form branched structures, regio- and stereoselective rsc.orgresearchgate.netnih.gov |
Nucleophilic Addition Reactions Involving the Thiol Moiety
The thiol group is a potent nucleophile, particularly in its deprotonated form, the thiolate anion (R-S⁻). This nucleophilicity allows it to participate in a variety of addition reactions. A notable example is the Michael-type addition, where the thiol adds to an α,β-unsaturated carbonyl compound. The reactivity in these additions is significantly influenced by the pKa of the thiol, as a lower pKa leads to a higher concentration of the more reactive thiolate species at a given pH. nih.gov
Factors such as the presence of nearby charged amino acids can systematically modulate the pKa of a thiol and thus its reactivity in Michael-type additions. nih.gov This principle is crucial in the design of peptides and bioconjugates.
Metal Coordination Chemistry and Ligand Formation
The sulfur atom in the thiol group possesses lone pairs of electrons that can be donated to a metal center, allowing this compound to act as a ligand in coordination complexes. Thiolates are known to form stable complexes with a wide range of transition metals. The coordination can involve the sulfur atom alone or in conjunction with other donor atoms within the ligand to form chelate rings. The resulting metal complexes can exhibit interesting catalytic, electronic, or biological properties. For instance, polydentate ligands containing sulfur donors are used to create various coordination geometries around metal ions. rsc.org
Protonation and Deprotonation Equilibria of the Thiol Group
The thiol group is weakly acidic and can lose a proton to form a thiolate anion. The equilibrium between the protonated thiol (R-SH) and the deprotonated thiolate (R-S⁻) is governed by the pKa of the thiol.
R-SH ⇌ R-S⁻ + H⁺
The pKa value is a critical parameter that influences the thiol's reactivity, particularly its nucleophilicity. A lower pKa indicates a stronger acid and a greater tendency to exist in the more nucleophilic thiolate form at a given pH. The reactivity of thiols in various reactions, including nucleophilic additions, is often directly correlated with the concentration of the thiolate anion. nih.gov The reactivity of human serum albumin's thiol group, for example, is influenced by its immediate chemical environment. mdpi.com
Reactivity of the Methyl Ester Group (-COOCH3)
The methyl ester group is another key reactive site in this compound. Its chemistry is primarily centered around nucleophilic acyl substitution reactions.
The most common reaction of the methyl ester is hydrolysis, which can be catalyzed by either acid or base. quora.com
Acid-catalyzed hydrolysis: In the presence of an acid and water, the ester is hydrolyzed to the corresponding carboxylic acid (4-(3-sulfanylpropyl)benzoic acid) and methanol (B129727). This reaction is reversible.
Base-catalyzed hydrolysis (saponification): Under basic conditions (e.g., using sodium hydroxide), the ester undergoes saponification to yield the carboxylate salt and methanol. psu.edu This reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and not susceptible to nucleophilic attack by methanol. High temperatures can enhance the rate of hydrolysis, even with dilute base. psu.edu
The hydrolysis of methyl esters is a fundamental transformation in organic synthesis, often employed to unmask a carboxylic acid functional group for further reactions or to produce the final desired product. chemspider.com
| Hydrolysis Type | Catalyst | Products | Reversibility |
| Acid-catalyzed | Acid (e.g., H₂SO₄) | Carboxylic acid + Methanol | Reversible |
| Base-catalyzed (Saponification) | Base (e.g., NaOH) | Carboxylate salt + Methanol | Irreversible |
Hydrolysis and Transesterification Reactions
The ester functional group in this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.
Hydrolysis:
Hydrolysis of the methyl ester can be catalyzed by either acid or base. ifpenergiesnouvelles.frchemguide.co.uk In acidic conditions, the reaction is the reverse of Fischer esterification and is typically performed by heating the ester in the presence of a strong acid and excess water. researchgate.net The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Base-catalyzed hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt and methanol. ifpenergiesnouvelles.frlibretexts.org The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. chemrxiv.org The rate of hydrolysis is influenced by the substituents on the benzene (B151609) ring. acs.org
Table 1: Predicted Relative Hydrolysis Rates of Substituted Methyl Benzoates
| Substituent at para-position | Predicted Relative Rate |
|---|---|
| -NO₂ | Faster |
| -Cl | Slightly Faster |
| -H | Reference |
| -CH₃ | Slower |
| -OCH₃ | Slower |
This table is predictive and based on the electronic effects of substituents on the rate of nucleophilic acyl substitution.
Transesterification:
Transesterification involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction allows for the modification of the ester group to suit specific synthetic needs.
Amidation and Other Nucleophilic Acyl Substitutions
Amidation:
The methyl ester of this compound can be converted to an amide by reaction with a primary or secondary amine. uwindsor.ca This reaction, often requiring heat or catalysis, proceeds through a nucleophilic acyl substitution mechanism. mdpi.com The use of catalysts such as metal oxides or organometallic complexes can facilitate this transformation under milder conditions. organic-chemistry.org The presence of the thiol group in the molecule might necessitate the use of protecting groups or specific catalysts to avoid side reactions, although some studies suggest a thiol group may not interfere with amidation. mdpi.com
Other Nucleeophilic Acyl Substitutions:
Other nucleophiles, such as organometallic reagents (e.g., Grignard reagents), can also attack the ester carbonyl. However, these reactions often lead to the formation of tertiary alcohols after a second addition of the nucleophile to the initially formed ketone.
Reactivity of the Aromatic Ring
The benzene ring of this compound can undergo several types of reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution Reactions
The sulfanylpropyl group is an ortho-, para-directing group due to the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance. studymind.co.uk The ester group is a deactivating, meta-directing group. msu.edu In cases of competing directing effects, the more strongly activating group generally dictates the position of substitution. msu.edu Therefore, electrophilic substitution on this compound is expected to occur primarily at the positions ortho to the sulfanylpropyl group.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. byjus.com
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. wikipedia.org
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.com
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although the presence of the deactivating ester group can make these reactions challenging. uomustansiriyah.edu.iq
Directed Ortho-Metallation (DOM) and Functionalization Strategies
The sulfur atom in the sulfanylpropyl group can act as a directing metalating group (DMG), facilitating the deprotonation of the ortho-position of the aromatic ring by a strong base, typically an organolithium reagent. semanticscholar.orgwikipedia.orgresearchgate.net This generates a lithiated intermediate that can then react with various electrophiles to introduce a substituent specifically at the ortho position. uwindsor.ca This strategy provides a powerful method for regioselective functionalization of the aromatic ring. semanticscholar.org
Table 2: Potential Electrophiles for Directed Ortho-Metallation
| Electrophile | Functional Group Introduced |
|---|---|
| CO₂ | -COOH |
| DMF | -CHO |
| R₂CO | -C(OH)R₂ |
| I₂ | -I |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org For this compound, these reactions could potentially involve the C-S bond or a halogenated derivative.
Suzuki Coupling: If the aromatic ring were functionalized with a halide (e.g., bromide or iodide), it could undergo a Suzuki coupling with a boronic acid to form a biaryl compound.
Heck Reaction: A halogenated derivative could also participate in a Heck reaction with an alkene to form a substituted alkene. organic-chemistry.orgbeilstein-journals.orgnih.gov
Sonogashira Coupling: Similarly, a Sonogashira coupling with a terminal alkyne would yield an alkynylated aromatic compound. wikipedia.orglibretexts.org
Recent advances have also demonstrated the direct cross-coupling of aryl thioethers, suggesting that the C-S bond in this compound could potentially be a site for such reactions, though this would likely require specific catalytic systems. rsc.orgnih.gov
Elucidation of Reaction Mechanisms Using Kinetic and Thermodynamic Studies
While no specific kinetic or thermodynamic studies have been published for this compound, the mechanisms of its reactions can be inferred from studies on analogous compounds.
Kinetic Studies:
The kinetics of ester hydrolysis are well-documented, typically following second-order kinetics under basic conditions (first order in both ester and hydroxide). chemrxiv.org Kinetic studies on electrophilic aromatic substitution reactions would reveal the activating or deactivating nature of the sulfanylpropyl group relative to other substituents. For palladium-catalyzed reactions, kinetic analysis can help elucidate the rate-determining step, which could be oxidative addition, transmetalation, or reductive elimination depending on the specific reaction and conditions. nih.gov
Thermodynamic Studies:
Thermodynamic data, such as enthalpies of formation and reaction, provide insight into the feasibility and energy changes of chemical transformations. nist.govacs.org For the reactions of this compound, thermodynamic calculations could predict the relative stability of intermediates and products, helping to rationalize observed regioselectivity and reaction outcomes. ifpenergiesnouvelles.fr The Gibbs free energy change (ΔG) is a key parameter that determines the spontaneity of a reaction. jeeadv.ac.in
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Fischer esterification |
| Grignard reagents |
| Suzuki coupling |
| Heck reaction |
| Sonogashira coupling |
| Friedel-Crafts Alkylation |
Stereochemical Control and Enantioselective Transformations
The presence of a sulfur atom in this compound opens up possibilities for stereochemical control and the synthesis of chiral derivatives. While the parent molecule is achiral, transformations involving the sulfur atom or the propyl chain can introduce chirality.
The development of chiral sulfur compounds is an active area of research due to their applications in pharmaceuticals and as chiral auxiliaries. researchgate.net The synthesis of enantiomerically enriched compounds with a stereogenic sulfur center is a key challenge. acs.orgrsc.org
Enantioselective Oxidation of the Thioether
One of the primary methods to introduce chirality into the molecule is through the enantioselective oxidation of the thioether to a chiral sulfoxide. Various catalytic systems have been developed for the asymmetric oxidation of thioethers.
| Catalyst/Reagent | Product Type | Key Features |
| Chiral Titanium Complexes | Chiral Sulfoxides | Often used with hydroperoxide oxidants. |
| Vanadium-based Catalysts | Chiral Sulfoxides | Used in combination with chiral ligands. |
| Chiral Dioxiranes | Chiral Sulfoxides | Stoichiometric or catalytic generation from chiral ketones. |
| Biocatalysts (e.g., monooxygenases) | Chiral Sulfoxides | High enantioselectivity under mild conditions. |
This table is a generalized representation based on established methods for asymmetric thioether oxidation and is not specific to this compound.
The success of these methods depends on the precise control of the oxidant's approach to the lone pairs of the sulfur atom, dictated by the chiral environment provided by the catalyst or reagent.
Asymmetric Reactions at the Propyl Chain
Stereocenters can also be introduced on the propyl chain through various asymmetric transformations, although this would likely require modification of the starting material or subsequent derivatization. For instance, asymmetric reduction of a ketone precursor or asymmetric alkylation of an enolate derived from a modified structure could create a chiral center. The development of chiral rhodium catalysts with sulfur-containing ligands has shown promise in asymmetric ring-opening reactions, highlighting the potential for sulfur-functionalized molecules in catalysis. acs.org
Synthesis of Chiral Derivatives for Biological Evaluation
The synthesis of enantiomerically pure derivatives of benzoic acid is crucial in drug discovery, as different enantiomers can exhibit distinct biological activities. tru.ca For example, the enantioselective synthesis of phenanthridinone derivatives from benzoic acid highlights the importance of controlling stereochemistry for creating biologically active molecules. nih.gov Chiral resolving agents and stereochemical studies are essential tools in separating and assigning the absolute configuration of chiral compounds. nih.govresearchgate.net The enantioselective analysis of metabolites, often involving liquid chromatography-mass spectrometry with chiral stationary phases or derivatizing agents, is a critical aspect of understanding the biological roles of chiral molecules. nih.gov
The design and synthesis of novel benzoic acid derivatives as inhibitors for enzymes like influenza neuraminidase or as multitarget inhibitors for Alzheimer's disease treatment further underscore the significance of stereochemical control in medicinal chemistry.
Advanced Analytical Characterization and Structural Elucidation of Methyl 4 3 Sulfanylpropyl Benzoate and Its Derivatives
High-Resolution Mass Spectrometry for Mechanistic Insights and Fragment Analysis
High-resolution mass spectrometry (HRMS) is indispensable for the characterization of methyl 4-(3-sulfanylpropyl)benzoate, providing not only the exact mass of the molecular ion for definitive formula confirmation but also detailed insights into its fragmentation pathways under ionization. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution analyzer like Orbitrap or time-of-flight (TOF) would be employed.
For this compound (C₁₁H₁₄O₂S), the expected exact mass of the protonated molecule [M+H]⁺ would be used to confirm the elemental composition with high precision, distinguishing it from any potential isobaric impurities.
Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation by fragmenting the precursor ion and analyzing the resulting product ions. The fragmentation of this compound is expected to proceed through several key pathways, driven by the functionalities present: the ester group, the aromatic ring, and the alkyl-sulfur chain.
Predicted Fragmentation Pathways:
Loss of Methanol (B129727): A common fragmentation for methyl esters, leading to the formation of a benzoyl-type cation.
Cleavage of the Propyl Chain: Breakage at various points along the C-C and C-S bonds of the propylthiol side chain can occur. Alpha-cleavage next to the sulfur atom is a characteristic pathway for thiols and sulfides.
McLafferty-type Rearrangements: If sterically feasible, a gamma-hydrogen transfer from the propyl chain to the carbonyl oxygen could lead to a characteristic neutral loss.
Formation of Benzoyl Cation: Cleavage of the bond between the aromatic ring and the propyl group can lead to the stable benzoyl cation (m/z 105).
A detailed analysis of these fragments allows for the precise mapping of the molecule's connectivity. nih.govchegg.com
Table 1: Predicted Key Fragments in the High-Resolution Mass Spectrum of this compound
| Predicted Fragment Ion | Chemical Formula | Predicted m/z | Description of Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₁₅O₂S⁺ | 211.0787 | Protonated molecular ion |
| [M-OCH₃]⁺ | C₁₀H₁₁OS⁺ | 179.0525 | Loss of the methoxy (B1213986) radical from the ester |
| [M-CH₃OH]⁺ | C₁₀H₁₀OS⁺ | 178.0447 | Loss of a neutral methanol molecule |
| [C₇H₅O]⁺ | C₇H₅O⁺ | 105.0335 | Benzoyl cation, resulting from cleavage of the C-C bond between the ring and the propyl chain |
| [C₈H₇O₂]⁺ | C₈H₇O₂⁺ | 135.0441 | Methyl benzoate (B1203000) cation radical fragment, from cleavage of the propyl chain |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise chemical structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional techniques provides a complete picture of the atomic connectivity and spatial relationships.
Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals, which can be complex due to overlapping regions, especially in the aromatic part of the spectrum. researchgate.net
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, it would clearly show the correlations between the adjacent methylene (B1212753) groups (CH₂) in the propyl chain and the coupling of the terminal methylene group to the thiol (-SH) proton. google.com
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of each carbon signal based on the more easily interpreted proton spectrum. It would link the aromatic protons to their respective carbons and the propyl chain protons to their carbons. rsc.org
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY can provide insights into the preferred conformation of the flexible propyl chain relative to the aromatic ring. google.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|---|
| -COOCH₃ | C/H | ~3.90 (s, 3H) | ~52.2 | C=O |
| -C=O | C | - | ~166.8 | - |
| Ar-C1 | C | - | ~128.5 | - |
| Ar-C2, C6 | C/H | ~7.95 (d, 2H) | ~129.7 | C=O, Ar-C4 |
| Ar-C3, C5 | C/H | ~7.30 (d, 2H) | ~128.8 | Ar-C1, Ar-C4 |
| Ar-C4 | C | - | ~145.0 | - |
| -CH₂-Ar | C/H | ~2.80 (t, 2H) | ~35.0 | Ar-C3, C5; Ar-C4 |
| -CH₂-CH₂-Ar | C/H | ~1.95 (m, 2H) | ~31.5 | -CH₂-Ar, -CH₂-S |
| -CH₂-S | C/H | ~2.60 (q, 2H) | ~24.5 | -CH₂-CH₂-Ar, -SH |
| -SH | H | ~1.35 (t, 1H) | - | -CH₂-S |
Note: Predicted values are based on data for similar structures like methyl 4-methylbenzoate and propyl thiols. Actual values may vary. chemicalbook.comgoogle.com
While solution NMR provides data on the averaged structure of a molecule, solid-state NMR (ssNMR) offers a detailed view of the molecule in its crystalline or amorphous solid form. chemicalbook.com For sulfur-containing compounds, ³³S ssNMR can be particularly insightful, although it is challenging due to the low natural abundance and quadrupolar nature of the ³³S nucleus. chemicalbook.com
High-resolution ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would be the primary technique used. It can reveal:
Polymorphism: Different crystalline forms of the same compound will produce distinct ssNMR spectra.
Conformational Differences: If multiple molecules exist in the crystallographic asymmetric unit, ssNMR can detect subtle differences in their conformations, which are averaged out in solution.
Intermolecular Interactions: Changes in chemical shifts compared to the solution state can indicate the presence of specific intermolecular interactions, such as hydrogen bonding involving the thiol group. nih.gov
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bond Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a rapid and effective method for identifying the functional groups within a molecule. researchgate.netchemicalbook.com The two techniques provide complementary information.
For this compound, key expected vibrational modes would be:
C=O Stretch: A strong, sharp band in the FTIR spectrum, typically around 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.
S-H Stretch: A weak but sharp band in the region of 2550-2600 cm⁻¹. Its weakness in FTIR makes it a good candidate for observation by Raman spectroscopy.
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
C-O Stretches: Strong bands associated with the ester linkage, typically found in the 1100-1300 cm⁻¹ range.
C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain appear just below 3000 cm⁻¹.
Table 3: Predicted Principal Vibrational Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity (FTIR) | Expected Intensity (Raman) |
|---|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium | Medium |
| 2980-2850 | Aliphatic C-H Stretch | Medium-Strong | Medium-Strong |
| 2600-2550 | S-H Stretch | Weak | Medium |
| 1740-1720 | Ester C=O Stretch | Very Strong | Weak |
| 1610-1580 | Aromatic C=C Stretch | Medium | Strong |
| 1300-1100 | Ester C-O Stretch | Strong | Weak-Medium |
Note: Predictions are based on characteristic frequencies for known functional groups. nih.govchemicalbook.com
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. mdpi.com If suitable crystals of this compound or its derivatives can be grown, this technique would yield precise data on:
Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.
Conformation: The exact conformation of the flexible propyl chain in the crystal lattice.
Crystal Packing: The arrangement of molecules in the unit cell, revealing intermolecular interactions such as hydrogen bonds (e.g., S-H···O=C), van der Waals forces, and potential π-π stacking between the benzoate rings. mdpi.comrsc.org
The crystal structure of a related compound, methyl 4-{2,2-dichloro-1-[(E)-(3,4-dimethylphenyl)diazenyl]ethenyl}benzoate, has been solved, demonstrating the utility of this technique for complex benzoate derivatives. mdpi.com For the title compound, crystallographic data would provide an unambiguous three-dimensional model, serving as a benchmark for computational studies and for understanding its solid-state properties.
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity (if applicable to chiral derivatives)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to analyze chiral molecules. miamioh.edudocbrown.info this compound itself is an achiral molecule and therefore would not exhibit a CD or ORD spectrum.
However, these techniques would become essential for the analysis of chiral derivatives. For instance, if a chiral center were introduced into the propyl chain (e.g., methyl 4-(3-sulfanyl-2-methylpropyl)benzoate), the resulting enantiomers could be distinguished and their enantiomeric purity assessed using chiroptical methods.
Circular Dichroism (CD): Measures the differential absorption of left- and right-circularly polarized light. A non-zero CD spectrum is a definitive sign of chirality. The spectrum is highly sensitive to the molecule's three-dimensional structure, and comparison with theoretically calculated spectra (using methods like time-dependent density functional theory, TD-DFT) can be used to determine the absolute configuration of the chiral center. miamioh.edu
Optical Rotatory Dispersion (ORD): Measures the rotation of plane-polarized light as a function of wavelength. It is another powerful tool for characterizing chiral compounds and can be used to determine optical purity.
The application of these techniques would be crucial in scenarios involving asymmetric synthesis or chiral resolution of derivatives of the title compound.
Spectroscopic Techniques for in situ Reaction Monitoring and Kinetic Studies
The real-time analysis of chemical reactions is crucial for understanding reaction mechanisms, optimizing process parameters, and ensuring product quality. For the synthesis and derivatization of this compound, in situ spectroscopic techniques are invaluable tools for continuous monitoring and detailed kinetic analysis. These methods allow for the tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction, thereby preserving the integrity of the reaction system. The most common synthetic route to this compound is the photo-initiated thiol-ene "click" reaction between a precursor like Methyl 4-vinylbenzoate and a thiol. Spectroscopic monitoring of this type of reaction is well-documented. nih.govacs.orgnih.govresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are particularly well-suited for this purpose, offering unique insights into the reaction progress.
In situ NMR Spectroscopy
Real-time NMR spectroscopy is a powerful method for monitoring the kinetics of the thiol-ene coupling reaction that typically forms this compound. nih.gov By setting up the reaction directly within an NMR tube, often with a specialized insert containing a UV light source (e.g., an LED at 365 nm), the transformation can be initiated and observed simultaneously. nih.govrsc.orgresearchgate.net
The progress of the reaction is typically monitored by acquiring a series of ¹H NMR spectra over time. The key spectral changes include:
The disappearance of the characteristic signals from the vinyl protons of the alkene precursor (e.g., Methyl 4-vinylbenzoate), which typically appear in the 5.8-6.1 ppm region. nih.govacs.org
The concurrent appearance of new signals corresponding to the newly formed thioether linkage and the saturated propyl group in the product, this compound. nih.govacs.org For instance, new peaks for the methylene groups adjacent to the sulfur atom would emerge, often around 2.5-2.7 ppm. acs.org
By integrating these key signals at various time points, the concentration of reactants and products can be quantified, allowing for the determination of reaction kinetics. nih.gov This data can be used to calculate reaction rates and half-lives, providing a comprehensive understanding of the reaction dynamics under different conditions (e.g., varying initiator concentration or light intensity). nih.govacs.org
Hypothetical Kinetic Data from in situ ¹H NMR Monitoring
The following table represents typical data that could be obtained from an in situ NMR experiment monitoring the formation of this compound.
| Reaction Time (minutes) | Normalized Integral of Vinyl Protons (Reactant) | Normalized Integral of Methylene Protons (Product) | Reactant Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 5 | 0.78 | 0.22 | 22 |
| 10 | 0.55 | 0.45 | 45 |
| 20 | 0.21 | 0.79 | 79 |
| 30 | 0.05 | 0.95 | 95 |
| 40 | < 0.01 | > 0.99 | > 99 |
In situ FT-IR Spectroscopy
Real-time Fourier-transform infrared (FT-IR) spectroscopy offers a complementary approach for monitoring the synthesis of this compound. thermofisher.com This technique is particularly effective for tracking the conversion of specific functional groups. acs.orgresearchgate.net The reaction can be monitored by placing an attenuated total reflectance (ATR) probe directly into the reaction vessel.
For a thiol-ene reaction, the key vibrational bands to monitor are:
The S-H stretching band of the thiol reactant, which appears around 2570 cm⁻¹. researchgate.net
The C=C stretching band of the alkene reactant (e.g., the vinyl group), typically found near 1647 cm⁻¹. researchgate.net
As the reaction proceeds, the intensity of these two bands decreases. By measuring the peak height or area over time, the conversion of both the thiol and the alkene can be calculated. acs.orgresearchgate.net This dual-channel monitoring provides a robust method for confirming the 1:1 stoichiometry of the click reaction and for studying the polymerization kinetics in detail. acs.org The high data acquisition speed of modern FT-IR spectrometers allows for the precise tracking of even very fast, photo-initiated reactions. thermofisher.com
Hypothetical Kinetic Data from in situ FT-IR Monitoring
This table illustrates the kind of data that would be generated from a real-time FT-IR analysis of the reaction.
| Reaction Time (seconds) | S-H Peak Absorbance (at 2570 cm⁻¹) | C=C Peak Absorbance (at 1647 cm⁻¹) | Thiol Conversion (%) | Alkene Conversion (%) |
| 0 | 0.85 | 0.62 | 0 | 0 |
| 30 | 0.51 | 0.37 | 40.0 | 40.3 |
| 60 | 0.26 | 0.19 | 69.4 | 69.4 |
| 90 | 0.10 | 0.07 | 88.2 | 88.7 |
| 120 | 0.03 | 0.02 | 96.5 | 96.8 |
| 180 | < 0.01 | < 0.01 | > 99.0 | > 99.0 |
The combination of these in situ spectroscopic techniques provides a powerful toolkit for the detailed kinetic analysis of the formation of this compound and its derivatives. The data gathered enables the optimization of reaction conditions, validation of kinetic models, and a deeper mechanistic understanding of the underlying thiol-ene chemistry. acs.orgnih.gov
Computational and Theoretical Studies on Methyl 4 3 Sulfanylpropyl Benzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For Methyl 4-(3-sulfanylpropyl)benzoate, this would involve finding the minimum energy conformation of the propyl-sulfanyl side chain relative to the benzoate (B1203000) ring. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are commonly employed for this purpose. nih.gov The optimization would likely reveal a non-planar structure due to the tetrahedral geometry around the sulfur atom and the sp3 hybridized carbons of the propyl chain.
The electronic structure of a related compound, methyl benzoate, has been studied using DFT, revealing insights into bond lengths and angles. For instance, in the benzene (B151609) ring of methyl benzoate, the C-C bond lengths are approximately 1.39 Å, and the C-H bond lengths are around 1.08 Å. The bond angles within the ring are close to the ideal 120° for sp2 hybridized carbons. researchgate.net For this compound, the introduction of the sulfanylpropyl group at the para position would be expected to cause minor perturbations in the electronic distribution of the aromatic ring.
Analysis of the electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can provide insights into the molecule's reactivity. In a study on benzothiazole (B30560) derivatives, which also contain sulfur and an aromatic ring, the HOMO was often located on the electron-rich parts of the molecule, including the sulfur atom and the aromatic system, while the LUMO was distributed over the electron-accepting regions. nih.gov For this compound, the HOMO would likely have significant contributions from the sulfur atom and the benzene ring, indicating these as potential sites for electrophilic attack. The LUMO would likely be centered on the ester group and the aromatic ring, suggesting these as sites for nucleophilic attack.
A hypothetical table of key optimized geometrical parameters for this compound, based on typical values from related structures, is presented below.
| Parameter | Predicted Value |
| C=O bond length (ester) | ~1.21 Å |
| C-O bond length (ester) | ~1.34 Å |
| O-CH3 bond length (ester) | ~1.44 Å |
| C-S bond length | ~1.82 Å |
| S-H bond length | ~1.34 Å |
| C-C-S bond angle | ~110° |
| Dihedral angle (ring-ester) | ~10-20° |
DFT calculations are widely used to predict spectroscopic data, which can be invaluable for structural confirmation.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a popular approach for calculating NMR chemical shifts. nih.gov While specific calculated shifts for this compound are not available, studies on similar structures can provide expected ranges. For example, in a study on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, various DFT functionals were tested for their accuracy in predicting 1H and 13C NMR shifts. nih.gov The results showed that functionals like B97D and TPSSTPSS can provide good agreement with experimental data.
A table of predicted 1H and 13C NMR chemical shifts for key atoms in this compound, based on analogous compounds, is provided below.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Aromatic Protons (ortho to ester) | 7.8 - 8.0 | - |
| Aromatic Protons (ortho to propyl) | 7.2 - 7.4 | - |
| Methylene (B1212753) Protons (adjacent to S) | 2.5 - 2.7 | ~30 |
| Methylene Protons (central) | 1.9 - 2.1 | ~32 |
| Methylene Protons (adjacent to ring) | 2.8 - 3.0 | ~35 |
| Methyl Protons (ester) | 3.8 - 3.9 | ~52 |
| Thiol Proton | 1.3 - 1.6 | - |
| Carbonyl Carbon | - | ~167 |
| Aromatic Carbons | - | 128 - 145 |
Vibrational Frequencies: DFT calculations can also predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. A study on methyl benzoate calculated its harmonic vibrational frequencies using the B3LYP method with the 6-311+G(d,p) basis set, showing good agreement with experimental spectra after scaling. nih.gov Key vibrational modes for this compound would include the C=O stretch of the ester group (typically around 1720 cm⁻¹), aromatic C-H and C-C stretching vibrations, and the S-H stretching vibration (around 2550-2600 cm⁻¹).
A table of predicted characteristic vibrational frequencies for this compound is presented below, based on data for similar functional groups.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| S-H Stretch | 2550 - 2600 |
| C=O Stretch (ester) | 1715 - 1730 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O Stretch (ester) | 1100 - 1300 |
| C-S Stretch | 600 - 800 |
DFT can be used to explore potential reaction mechanisms by mapping out the potential energy surface, locating transition states, and calculating activation barriers. For this compound, interesting reactions could involve the thiol group (e.g., oxidation or nucleophilic addition) or the ester group (e.g., hydrolysis or aminolysis).
A computational study on the aminolysis of methyl benzoate investigated both concerted and stepwise mechanisms, finding that a general-base-catalyzed stepwise pathway is the most favorable. nih.govresearchgate.net Transition state structures were characterized, and the activation energies were calculated. For reactions involving the sulfanyl (B85325) group, studies on the thiol-ene reaction show that it proceeds via a free-radical mechanism, and the transition states for the propagation and chain-transfer steps can be computationally modeled. wikipedia.org The reactivity of the thiol group is influenced by steric and electronic factors. researchgate.net
For a hypothetical reaction, such as the S-alkylation of this compound, DFT could be used to model the transition state and determine the activation energy, providing insights into the reaction kinetics.
Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with a solvent.
Solvation effects are crucial for understanding a molecule's behavior in solution. MD simulations, often using explicit solvent models, can provide detailed information about the solvation shell around the solute molecule. For this compound, one would expect the polar ester and thiol groups to interact favorably with polar solvents like water, while the aromatic ring and alkyl chain would prefer nonpolar environments. Computational studies on the solvation free energies of benzoate esters have been performed to understand their partitioning between different phases. umn.eduacs.orgnih.gov
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations can provide a range of descriptors that are useful for predicting the reactivity of a molecule. mdpi.com These descriptors are derived from the electronic structure and can offer a quantitative measure of a molecule's propensity to participate in certain types of reactions.
For this compound, key reactivity descriptors would include:
Frontier Molecular Orbital Energies (HOMO and LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A small HOMO-LUMO gap generally indicates higher reactivity. hakon-art.com
Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters provide a more comprehensive picture of reactivity. For instance, a study on tetrathiafulvalene (B1198394) derivatives used these descriptors to predict their relative stability and reactivity. hakon-art.com
Fukui Functions: These functions can be used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.
A hypothetical table of calculated reactivity descriptors for this compound is shown below, with values estimated from related compounds.
| Descriptor | Predicted Value | Interpretation |
| HOMO Energy | ~ -6.5 eV | Indicates moderate electron-donating ability. |
| LUMO Energy | ~ -1.0 eV | Indicates moderate electron-accepting ability. |
| HOMO-LUMO Gap | ~ 5.5 eV | Suggests moderate kinetic stability. |
| Electronegativity (χ) | ~ 3.75 eV | Overall tendency to attract electrons. |
| Chemical Hardness (η) | ~ 2.75 eV | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ~ 2.56 eV | Global electrophilic nature. |
Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR)
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models aim to correlate the structural features of a series of molecules with their experimentally observed reactivity or properties. These models often use descriptors derived from computational chemistry.
For a class of compounds like substituted benzoates, a QSPR model could be developed to predict properties such as pKa, toxicity, or chromatographic retention times. For example, a QSPR study on the toxicity of benzoic acids used descriptors like the partition coefficient (logP) and the energy of the LUMO (ELUMO) to build predictive models. nih.govresearchgate.net Another study developed a QSPR model to predict the pKa of benzoic acids in different solvents using a combination of solute and solvent descriptors. nih.govresearchgate.net
For this compound and its derivatives, a QSRR study could be designed to predict their reactivity in a specific reaction, for instance, their rate of oxidation at the sulfur atom. This would involve synthesizing a series of related compounds, measuring their reaction rates, calculating a set of molecular descriptors (geometric, electronic, topological), and then using statistical methods to build a predictive model.
Chemoinformatics and Database Mining for Derivative Exploration and Design
The exploration and design of novel derivatives of this compound are significantly enhanced by computational and theoretical studies, particularly through the application of chemoinformatics and database mining. These in silico approaches allow for the rapid screening of virtual compounds, prediction of their properties, and identification of promising candidates for synthesis and further testing, thereby accelerating the drug discovery and development pipeline.
Chemoinformatics leverages computational techniques to analyze and model chemical information. In the context of this compound, this involves creating virtual libraries of derivatives by systematically modifying its chemical structure. For instance, modifications could include altering the length of the alkyl chain, substituting the benzoate ring with various functional groups, or modifying the sulfanyl group. These virtual libraries can then be subjected to a variety of computational analyses to predict their physicochemical and biological properties.
Database mining plays a crucial role in identifying known compounds with similar structural features or predicted activities. Large chemical databases, such as PubChem, ChEMBL, and ZINC, can be screened for compounds that share a common scaffold with this compound. This can help in identifying existing compounds with known biological activities, which can serve as a starting point for the design of new derivatives.
A key aspect of chemoinformatic analysis is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For example, in silico models can be used to estimate properties such as lipophilicity (log P), aqueous solubility, and potential for binding to plasma proteins. These predictions are vital for prioritizing derivatives with favorable pharmacokinetic profiles. An example of how such data might be presented for a series of hypothetical derivatives is shown in Table 1.
Table 1: Predicted Physicochemical Properties of Hypothetical this compound Derivatives
| Compound ID | Modification | Predicted LogP | Predicted Aqueous Solubility (mg/L) |
|---|---|---|---|
| M4SPB-001 | None (Parent Compound) | 2.5 | 150 |
| M4SPB-002 | Addition of a hydroxyl group to the propyl chain | 2.1 | 350 |
| M4SPB-003 | Replacement of the methyl ester with an ethyl ester | 3.0 | 100 |
| M4SPB-004 | Addition of a chloro group to the benzoate ring | 3.2 | 80 |
Furthermore, computational methods are employed to study the thermochemical properties of benzoic acid derivatives and other sulfur-containing compounds. researchgate.netmdpi.com These studies can provide insights into the stability and reactivity of new derivatives. High-level quantum chemical methods can be used to calculate gas-phase enthalpies of formation and to understand the energetic effects of different substituents on the benzene ring. researchgate.netmdpi.com
In silico screening of newly synthesized compounds or virtual derivatives for specific biological targets is another powerful application of chemoinformatics. nih.gov For instance, if a biological target for this compound were identified, molecular docking studies could be performed to predict the binding affinity of its derivatives to the target protein. This approach was utilized in the screening of natural compounds as potential therapeutic inhibitors for Methicillin-resistant Staphylococcus aureus. nih.gov Such studies can help in selecting derivatives with potentially enhanced biological activity for synthesis. The results of such a virtual screening campaign could be tabulated as shown in Table 2.
Table 2: Virtual Screening of Hypothetical Derivatives Against a Target Protein
| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| M4SPB-001 | None (Parent Compound) | -6.5 | TYR23, LEU45 |
| M4SPB-002 | Addition of a hydroxyl group to the propyl chain | -7.2 | TYR23, LEU45, SER46 |
| M4SPB-003 | Replacement of the methyl ester with an ethyl ester | -6.8 | TYR23, LEU45, ILE89 |
| M4SPB-004 | Addition of a chloro group to the benzoate ring | -7.5 | TYR23, LEU45, PHE92 |
The synthesis of esters of sulfur-containing benzoic acids has been a subject of interest, as indicated by historical patent literature. google.com Chemoinformatic tools can aid in devising novel synthetic routes and identifying potential starting materials from chemical databases. By analyzing reaction databases, it is possible to find established synthetic pathways for structurally related molecules, which can then be adapted for the synthesis of new derivatives of this compound.
Applications in Advanced Materials Science
Polymer Chemistry and Engineering
In the realm of polymer science, Methyl 4-(3-sulfanylpropyl)benzoate serves as a crucial monomer and modifying agent, contributing to the development of novel polymeric architectures with enhanced functionalities.
Thiol-ene and thiol-yne photopolymerizations are powerful "click" reactions known for their high efficiency, rapid reaction rates, and insensitivity to oxygen, making them ideal for creating precisely defined polymer networks. nih.govnih.gov The thiol group of this compound can readily react with a wide range of 'ene' (alkene) or 'yne' (alkyne) functionalized molecules under UV irradiation in the presence of a photoinitiator. This reaction proceeds via a step-growth mechanism, leading to the formation of homogeneous polymer networks. nih.gov The incorporation of this compound as a monomer in these systems allows for the introduction of the benzoate (B1203000) functionality directly into the polymer backbone, which can influence the material's thermal and mechanical properties.
The thiol group of this compound can act as a cross-linking site to form three-dimensional polymer networks and hydrogels. By reacting with polymers containing suitable functional groups, such as vinyl or acrylate (B77674) moieties, it can create covalent linkages that enhance the mechanical strength and thermal stability of the material. In the context of hydrogels, which are water-swollen polymer networks, this cross-linking is crucial for maintaining their structural integrity. The degree of cross-linking, which can be controlled by the concentration of this compound, directly influences the swelling ratio, pore size, and mechanical properties of the resulting hydrogel.
Post-polymerization modification is a strategic approach to introduce new functionalities to existing polymers. The reactive thiol group of this compound makes it an excellent candidate for such modifications. It can be grafted onto polymer backbones containing electrophilic groups or attached to polymer surfaces to alter their chemical and physical properties. This surface modification can be used to enhance biocompatibility, improve adhesion, or introduce specific recognition sites. rsc.org
The development of self-healing polymers, which can autonomously repair damage, is a rapidly growing area of research. Thiol-based chemistry plays a significant role in the design of these materials. The reversible nature of disulfide bonds, which can be formed from the oxidation of thiol groups, can be exploited to create dynamic covalent networks. While not directly forming a disulfide bond itself, the thiol group of this compound can participate in exchange reactions within a dynamic network, contributing to the material's ability to re-form broken bonds and thus "heal." These dynamic covalent polymers exhibit stimuli-responsive behavior, allowing for reprocessing and recycling.
Elastomers and thermosets are two important classes of polymers with a wide range of applications. The incorporation of this compound into these materials can impart specific functionalities. In elastomers, the introduction of the benzoate group can affect the polymer's elasticity and damping properties. In thermosets, which are rigid, cross-linked polymers, this compound can be used as a co-monomer or a cross-linking agent to enhance thermal stability and mechanical performance. The thiol group provides a reactive handle for further modifications, allowing for the creation of elastomers and thermosets with tailored properties for specific applications. epo.org
Surface Functionalization and Interface Science
The ability to control the chemistry of surfaces and interfaces is critical in many technological applications, from biomedical devices to electronics. The thiol group of this compound exhibits a strong affinity for the surfaces of noble metals, such as gold, silver, and platinum. This property allows for the formation of self-assembled monolayers (SAMs) on these surfaces.
By immobilizing this compound on a surface, the benzoate group is exposed, creating a new interface with specific chemical properties. This functionalized surface can then be used to control wetting, adhesion, and biocompatibility. For example, the benzoate group could be further modified with biomolecules to create biosensors or with other polymers to create anti-fouling surfaces. The ability to precisely engineer surface properties using molecules like this compound is a cornerstone of modern interface science.
Grafting to Metallic Nanoparticles (e.g., Gold, Silver)
The sulfanyl (B85325) (thiol) group of this compound exhibits a strong chemisorption affinity for the surfaces of noble metal nanoparticles, most notably gold (Au) and silver (Ag). This interaction forms a stable metal-sulfur bond, enabling the functionalization of nanoparticle surfaces. Aromatic thiols, in particular, can influence the electronic properties of the metallic core. For instance, the grafting of aromatic thiols onto gold nanoparticles can lead to significant red shifts in the plasmon band, which is a key characteristic in the development of plasmonic sensors and other optical applications. acs.org
The process of grafting these molecules onto gold nanoparticles can be achieved through methods like the two-phase reduction of a gold salt in the presence of the thiol, resulting in a stable colloidal solution of thiol-derivatized nanoparticles. rsc.org The resulting organic layer not only stabilizes the nanoparticles against aggregation but also presents the methyl benzoate group on the outer surface, which is available for further chemical modification or to control the nanoparticles' interaction with their environment. tugraz.at The use of aromatic thiols can also modulate the growth of nanoparticles, for example, by accelerating the deposition of silver onto gold nanoparticles, leading to the formation of core-shell nanostructures with controlled morphology. nih.gov
Table 1: Influence of Aromatic Thiol Grafting on Gold Nanoparticle Properties
| Property | Observation | Implication | Reference |
| Plasmon Resonance | Significant red-shift of the plasmon band upon grafting. | Tunable optical properties for sensor development. | acs.org |
| Stability | Enhanced stability against aggregation in solution. | Longer shelf-life and usability in various media. | tugraz.at |
| Morphology Control | Can direct the growth of core-shell structures (e.g., Au-Ag). | Fabrication of complex nanostructures with tailored functionalities. | nih.gov |
Surface Modification of Metal Oxides and Semiconductors
While the thiol group provides a direct anchoring mechanism to noble metals, the modification of metal oxide and semiconductor surfaces, such as titanium dioxide (TiO₂), often requires a different strategy. To graft this compound onto such surfaces, it can be functionalized with a silane (B1218182) coupling agent. The resulting molecule would possess a trialkoxysilane group capable of forming strong covalent bonds with the hydroxyl groups present on the surface of metal oxides. researchgate.netresearchgate.net
This surface modification can significantly alter the properties of the metal oxide. For example, grafting an organic layer can change the isoelectric point and zeta potential of TiO₂ nanoparticles, leading to improved dispersion stability in various solvents. researchgate.net Furthermore, the organic layer can passivate the surface, influencing its photocatalytic activity. francis-press.com By introducing the methyl benzoate functionality, the surface can be made more hydrophobic or can serve as a platform for subsequent chemical reactions, enabling the integration of these modified oxides into polymer composites or as components in electronic devices.
Development of Self-Assembled Monolayers (SAMs) on Substrates
The spontaneous organization of thiol-containing molecules on gold and other noble metal surfaces leads to the formation of highly ordered, two-dimensional structures known as self-assembled monolayers (SAMs). rsc.orgrsc.org this compound is an ideal candidate for forming such monolayers. When a gold substrate is exposed to a solution of this compound, the thiol groups anchor to the surface, and the alkyl chains and aromatic rings interact via van der Waals forces to form a densely packed, oriented film. tugraz.atdiva-portal.org
The structure and orientation of the molecules within the SAM are influenced by the length of the alkyl chain and the nature of the aromatic group. acs.org These SAMs can be used to precisely control the surface properties of a material, such as its wettability, adhesion, and chemical reactivity. The terminal methyl benzoate groups create a well-defined chemical interface that can be used for a variety of applications, from fundamental studies of surface science to the fabrication of molecular electronic components and biosensors. diva-portal.org
Creation of Bio-inert or Bio-active Surfaces
The ability to functionalize surfaces at the molecular level allows for the creation of materials that can either resist or promote biological interactions. A surface functionalized with this compound can be rendered bio-active by modifying the methyl benzoate group. For example, the ester can be hydrolyzed to a carboxylic acid, which can then be used to covalently attach biomolecules such as peptides, proteins, or DNA. nih.gov
The RGD peptide sequence, for instance, can be immobilized on a surface to promote cell adhesion. nih.gov Conversely, by attaching bio-inert polymers like polyethylene (B3416737) glycol (PEG) to the functionalized surface, a material that resists protein adsorption and cell attachment can be created. The thiol group of this compound can also participate in "thiol-ene" click chemistry, a highly efficient and bio-orthogonal reaction, to attach a wide range of biologically active molecules to a surface. nih.gov This versatility makes it a key component in the development of biocompatible implants, diagnostic devices, and platforms for tissue engineering. d-nb.info
Coatings, Adhesives, and Composites
The chemical reactivity of both the thiol and benzoate functionalities of this compound lends itself to applications in polymer chemistry, particularly in the formulation of coatings, adhesives, and composite materials.
UV-Curable Resins and Coatings for Industrial Applications
The thiol group of this compound can participate in thiol-ene polymerization, a photo-initiated "click" reaction that is widely used in the formulation of UV-curable resins and coatings. polito.itresearchgate.net In this process, a mixture of a multifunctional ene (a molecule with multiple carbon-carbon double bonds) and a multifunctional thiol is exposed to UV light in the presence of a photoinitiator. This triggers a rapid, step-growth polymerization, leading to the formation of a crosslinked polymer network. acs.org
Coatings based on thiol-ene chemistry offer several advantages, including high cure speeds, low energy consumption, and the absence of volatile organic compound (VOC) emissions. polito.it The inclusion of a molecule like this compound can introduce aromatic moieties into the polymer backbone, which can enhance the thermal and mechanical properties of the resulting coating. These coatings find applications as protective layers, varnishes, and printing inks. polito.itresearchgate.net
Table 2: Properties of UV-Cured Thiol-Ene Networks
| Property | Description | Advantage | Reference |
| Curing Speed | Rapid polymerization upon UV exposure. | High throughput in industrial applications. | polito.it |
| Conversion | Near-quantitative conversion of functional groups. | Uniform and predictable material properties. | acs.org |
| Oxygen Inhibition | Reaction is not significantly inhibited by oxygen. | Curing can be performed in ambient air. | polito.it |
| Environmental | Low to zero VOC emissions. | Environmentally friendly process. | polito.it |
Adhesion Promotion in Multilayer Systems and Interfaces
Strong adhesion between different layers of a material is crucial for the performance and durability of many products, from electronic devices to protective coatings. Adhesion promoters are chemical compounds that form a bridge between two dissimilar materials, enhancing the bond between them. specialchem.com The bifunctional nature of this compound makes it an excellent candidate for an adhesion promoter.
The thiol group can form a strong covalent bond with metal surfaces like gold, while the benzoate end can interact with a polymer overcoat through various mechanisms, including hydrogen bonding or by being incorporated into the polymer matrix. aculon.comresearchgate.net For example, in microelectronics, ensuring the adhesion of polymer encapsulants to gold-coated substrates is a significant challenge. Thiol-based adhesion promoters have been shown to create a robust chemical link between the gold surface and a Parylene-C coating, preventing delamination even under harsh conditions. researchgate.net Similarly, the introduction of adhesive functionalities like catechols, which can be derived from benzoate precursors, into polymers has been shown to significantly improve their bonding to surfaces. nih.gov
Reinforcing Agent in Composite Materials
The incorporation of reinforcing agents into a polymer matrix is a common strategy to enhance the mechanical properties of the resulting composite material. These agents improve strength, stiffness, and durability. While the specific use of this compound as a reinforcing agent in composites is not documented in current research literature, the chemical nature of the molecule suggests a potential, yet unexplored, role.
The thiol (-SH) group is known to participate in "thiol-ene" click reactions, which are highly efficient and can be initiated by light or heat. rsc.org This reactivity could theoretically be exploited to chemically bond the molecule to a polymer matrix containing unsaturated (ene) groups, leading to a covalently reinforced composite. Furthermore, thiol-terminated polymers have been utilized in the formulation of castable elastomers, suggesting that derivatives of this compound could act as chain extenders or cross-linkers, thereby improving the toughness and resilience of elastomeric materials. google.com
Stimuli-Responsive Materials (e.g., pH, Redox, Light, Temperature)
Stimuli-responsive materials, often termed "smart" materials, are designed to undergo significant changes in their properties in response to external triggers. The thiol group in this compound and its corresponding disulfide make it a prime candidate for creating redox-responsive materials.
The reversible conversion between a thiol and a disulfide bond is a cornerstone of redox-responsive systems. nih.gov Mild oxidizing agents can convert thiols into disulfide bonds, and these bonds can be cleaved back to thiols under reducing conditions. This dynamic covalent chemistry allows for the development of materials that can, for example, degrade or release an encapsulated substance in a specific redox environment, such as that found within cancer cells.
Polymers incorporating disulfide linkages have been extensively studied for drug delivery systems. nih.gov While research has not specifically focused on this compound, its derivatives could be integrated into polymer backbones or as pendant groups. The resulting materials could form hydrogels or nanoparticles that are stable under normal physiological conditions but dissociate in a reducing environment, releasing a therapeutic payload.
The table below summarizes the types of stimuli that thiol and disulfide-containing polymers can respond to and their potential applications.
| Stimulus | Responsive Moiety | Potential Application |
| Redox | Thiol/Disulfide | Drug delivery, self-healing materials |
| pH | Thiol | pH-responsive drug release, sensors |
| Light | Thiol (in thiol-ene reactions) | Photopatterning, on-demand material degradation |
| Temperature | Disulfide-crosslinked polymers | Thermo-responsive gels |
It is important to note that while the fundamental chemistry of thiols and disulfides is well-understood in the context of stimuli-responsive materials, the specific synthesis and characterization of such materials from this compound derivatives remain an area for future investigation.
Optoelectronic and Electronic Materials (if applicable to derivatives)
The most promising application for this compound and its derivatives lies in the field of optoelectronics and molecular electronics, primarily due to the ability of its thiol group to form self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. rsc.org
A SAM is a highly ordered molecular layer that spontaneously forms on a solid surface. The thiol group of alkanethiols exhibits a strong affinity for gold, leading to the formation of a stable, covalent gold-sulfur bond. rsc.org This allows for the precise engineering of surface properties at the molecular level.
By functionalizing a gold surface with a SAM of a this compound derivative, it is possible to control the interfacial properties, such as surface energy and wettability. More importantly in the context of electronics, these monolayers can act as ultrathin dielectric layers, facilitate charge transport in molecular electronic devices, or serve as a platform for the immobilization of biomolecules in biosensors. nih.gov
The aromatic ring in this compound provides a rigid structural element that can influence the packing and electronic properties of the SAM. The ester group could be further modified to introduce other functionalities, allowing for the tuning of the SAM's properties for specific applications. For instance, derivatives could be designed to have specific electronic or optical responses, making them suitable for use in sensors or molecular switches.
The table below outlines the potential roles of SAMs derived from thiol-containing benzoates in electronic and optoelectronic devices.
| Application Area | Role of the SAM | Potential Device |
| Molecular Electronics | Tunneling barrier, molecular wire | Molecular diodes, transistors |
| Biosensors | Biomolecule immobilization, anti-fouling layer | Surface plasmon resonance (SPR) sensors, electrochemical sensors |
| Optoelectronics | Control of work function, charge injection layer | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |
While the direct application of this compound in commercial electronic devices has not been reported, the foundational science of thiol-based SAMs on gold is well-established and provides a strong rationale for its potential in this high-tech field. rsc.orgnih.gov
Role in Catalysis and Organocatalysis
Ligand Design for Transition Metal Catalysis
The sulfur atom of the thiol group in Methyl 4-(3-sulfanylpropyl)benzoate is a soft Lewis base, making it an excellent ligand for coordinating with soft Lewis acidic transition metals such as palladium, nickel, gold, and ruthenium. wikipedia.org Thiolate ligands can be terminal (one-electron donors) or bridging (three-electron donors), allowing for the formation of a diverse array of metal complexes. wikipedia.org The propyl chain provides flexibility, while the benzoate (B1203000) group can be modified to tune the electronic and steric properties of the resulting metal complex.
In advanced catalytic systems, thiolates can act as more than just spectator ligands. They can participate directly in the catalytic cycle through metal-ligand cooperation (MLC). acs.orgnih.gov In such systems, the thiol(ate) ligand can reversibly coordinate to the metal center and assist in the activation of strong covalent bonds without the need for external additives like a base. acs.orgnih.govnih.gov This cooperation between the metal and the thiol ligand can lead to enhanced catalytic activity and unique reaction pathways, such as in hydrogenation and dehydrogenation reactions. nih.govnih.gov The reversible nature of this coordination allows for the existence of multiple catalytic species in solution, which can enhance, inhibit, or create divergent reactivity within a single reaction mixture. acs.orgnih.govnih.gov
While this compound itself is achiral, its structure serves as a scaffold for the synthesis of chiral ligands for asymmetric catalysis. Chirality can be introduced in several ways:
Modification of the backbone: The propyl chain or the aromatic ring could be substituted with chiral moieties.
Complexation with a chiral metal center: The thiol can coordinate to a metal that is already part of a chiral complex.
Creating a stereogenic sulfur atom: The sulfur atom itself can become a chiral center in certain organosulfur compounds like sulfoxides. acs.org
The synthesis of enantiopure thiols is a key step in developing these chiral ligands. nih.gov Organocatalytic methods, for instance using a confined chiral phosphoric acid, can produce O-protected β-hydroxythiols with high enantioselectivity. nih.gov Chiral thioether ligands, which are related to thiols, have been extensively used in asymmetric reactions including allylic substitutions, hydrogenations, and Michael additions. researchgate.net The development of chiral N,N'-dioxide ligands, synthesized from readily available amino acids, also showcases a strategy for creating tunable chiral platforms for various asymmetric reactions. rsc.org Derivatives of this compound could be incorporated into such ligand frameworks to influence the catalytic outcomes.
| Reaction Type | Catalyst/Ligand Type | Key Features | Reference |
|---|---|---|---|
| Asymmetric Allylic Alkylation | Palladium / Chiral Thioether Ligands | Effective in Tsuji-Trost type reactions, influencing enantioselectivity through ligand design. | researchgate.net |
| Thiocarboxylysis of meso-Epoxides | Chiral Phosphoric Acid (Organocatalyst) | Produces enantiopenriched O-protected β-hydroxythiols. | nih.govresearchgate.net |
| Various | Metal Complexes with S-Chiral Ligands (e.g., Sulfoxides, Sulfoximines) | The stereogenic sulfur atom directly imparts chirality to the catalytic environment. | acs.org |
The thiol group is exceptionally well-suited for immobilizing homogeneous catalysts onto solid supports, thereby creating heterogeneous catalysts that are easily separable and reusable. icm.edu.plrsc.orgnih.gov This process, known as heterogenization, addresses major drawbacks of homogeneous catalysis, such as catalyst recovery and product purification. nih.govrsc.org
The strong affinity of sulfur for metals makes the thiol group an ideal anchor for grafting catalytic complexes onto surfaces like gold nanoparticles, acs.org metal oxides (e.g., ZnO), rsc.org or magnetic nanoparticles. icm.edu.plicm.edu.plnih.gov For instance, a palladium complex could be anchored to a thiol-functionalized polymer or magnetic core, creating a catalyst that can be easily removed from the reaction mixture using filtration or a magnetic field. icm.edu.plicm.edu.pl This strategy has been successfully applied in Heck and hydrogenation reactions. icm.edu.plicm.edu.pl
Furthermore, thiol-functionalized nanoporous polymers can serve as "nanoreactors." researchgate.netrsc.org After immobilizing a catalyst within the pores via the thiol linker, the material can be used for reactions like the reduction of nitroaromatic compounds, with the catalyst being reusable for multiple cycles. researchgate.netrsc.org The choice of support and linker can significantly impact catalyst activity and stability. Covalent attachment through the thiol group often leads to more robust systems with less catalyst leaching compared to physical adsorption. nih.govnih.gov
Organocatalytic Applications (if the thiol acts as a catalyst or part of one)
The thiol group can act as a potent nucleophile, particularly in its deprotonated thiolate form, making it suitable for organocatalysis. A primary application is in the thia-Michael addition, which is the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. researchgate.netmdpi.com This reaction is highly atom-efficient and forms a carbon-sulfur bond. researchgate.net
Heterogeneous catalysts, such as the basic resin Amberlyst® A21, can facilitate these reactions under solvent-free conditions. mdpi.com The resin's tertiary amine groups deprotonate the thiol to generate the reactive thiolate anion, which then initiates the Michael addition. mdpi.com Derivatives of this compound could be employed as the thiol donor in such reactions.
More complex organocatalytic systems can also be designed. For example, ambiphilic molecules containing both a thiol and an iminium group within the same scaffold have been developed to promote reactions like thioacyl aminolysis. nih.gov Similarly, N-heterocyclic carbenes (NHCs) have been shown to catalyze reactions between thiols and ynals (alkynes with an aldehyde group), leading to the formation of thioesters and other sulfur-containing compounds under mild, metal-free conditions. nih.gov The thiol functionality of this compound or its derivatives could potentially be integrated into such advanced organocatalytic frameworks. researchgate.net
Catalyst Regeneration and Recycling Strategies for Sustainable Processes
A major advantage of heterogenized catalysts is their potential for regeneration and recycling, which is crucial for developing sustainable and cost-effective chemical processes. nih.gov Catalytic systems based on this compound, immobilized via its thiol group, are amenable to various recycling strategies.
When the catalyst is anchored to magnetic nanoparticles, it can be easily separated from the reaction medium by applying an external magnetic field. icm.edu.plicm.edu.pl The recovered catalyst can then be washed and reused in subsequent reaction cycles. icm.edu.pl Similarly, catalysts supported on larger polymer beads or resins can be recovered by simple filtration. nih.govmdpi.com Studies have shown that catalysts immobilized on such supports can be reused for five or more cycles without a significant loss of activity. nih.govrsc.orgmdpi.com
The robustness of the linkage between the catalyst and the support is critical for recyclability. The strong covalent bond formed between a thiol group and supports like gold or through silane (B1218182) linkers on silica (B1680970) provides high stability, minimizing catalyst leaching and ensuring a longer catalyst lifetime. acs.orgnih.gov
| Catalyst System | Support Material | Recovery Method | Recycling Results | Reference |
|---|---|---|---|---|
| Palladium Complex | Thiol-functionalized magnetic epoxy resin | Magnetic Separation | Successfully reused in Heck and hydrogenation reactions. | icm.edu.plicm.edu.pl |
| Gold Nanoparticles | Thiol-functionalized nanoporous polymer | Filtration | Reusable for 5 cycles with ~70% conversion. | rsc.org |
| Amberlyst® A21 | Polymeric Resin (as catalyst) | Filtration | Recycled for 5 consecutive cycles in thia-Michael additions. | mdpi.com |
| Chiral Amino Alcohol | Silver Thiolate Nanoclusters | Centrifugation | Reused for two cycles without loss of efficiency. | rsc.org |
Mechanistic Studies of Catalytic Cycles Involving this compound Derivatives
Understanding the reaction mechanism is key to optimizing catalyst performance. For derivatives of this compound involved in transition metal catalysis, mechanistic studies would focus on the role of the thiolate ligand throughout the catalytic cycle.
In systems exhibiting metal-ligand cooperation (MLC), the thiolate is not a passive spectator. nih.gov For example, in the dehydrogenation of methanol (B129727) catalyzed by a ruthenium pincer complex, the thiolate ligand actively participates by accepting a proton from the methanol's hydroxyl group, while the ruthenium center abstracts a hydride. nih.gov This cooperative action facilitates the bond-breaking and bond-making steps of the reaction. acs.orgnih.gov Detailed mechanistic investigations, often supported by Density Functional Theory (DFT) calculations, can elucidate the structure of transition states and intermediates, revealing the precise role of the thiol(ate) ligand. nih.govrsc.org
In organocatalytic reactions like the thia-Michael addition, mechanistic studies confirm the role of a base (or a basic catalyst) in deprotonating the thiol to form the more nucleophilic thiolate. mdpi.com Kinetic studies, such as those performed on the addition of thiols to acrylamides, can provide insights into the transition state of the reaction, including charge dispersal and the extent of proton transfer. rsc.org Such studies are crucial for the rational design of more efficient catalysts based on the this compound scaffold.
Analytical and Sensing Applications
Development of Chemosensors and Biosensors
There is no available research to indicate that Methyl 4-(3-sulfanylpropyl)benzoate has been used for the development of chemosensors or biosensors.
Detection of Specific Metal Ions (e.g., heavy metals)
No studies have been found that describe the application of this compound in the detection of specific metal ions.
Fluorescent or Colorimetric Probes for Environmental Monitoring
There is no indication in published research that this compound has been developed or utilized as a fluorescent or colorimetric probe for environmental monitoring.
Chromatographic Stationary Phases and Column Modification
No literature has been identified that details the use of this compound in chromatographic stationary phases or for column modification.
Derivatization Agent for Analytical Detection and Quantification of Analytes
There is no evidence to suggest that this compound is used as a derivatization agent for the analytical detection and quantification of analytes.
Applications in Electrocatalysis and Photoelectrocatalysis
Research on the application of this compound in the fields of electrocatalysis or photoelectrocatalysis has not been found.
Applications in Chemical Biology and Drug Discovery Pre Clinical and Mechanistic Focus
Molecular Probes and Imaging Agents (in vitro)
The unique architecture of Methyl 4-(3-sulfanylpropyl)benzoate makes it an attractive starting point for the design of specialized molecular probes for in vitro applications. The presence of the terminal thiol group is particularly advantageous, as it provides a reactive handle for covalent modification and conjugation to biomolecules or surfaces.
Fluorescent Labeling of Biomolecules (e.g., proteins, peptides)
The sulfhydryl moiety of this compound is a prime target for conjugation with thiol-reactive fluorescent dyes. This allows for the site-specific labeling of proteins and peptides, particularly at cysteine residues. The process typically involves the reaction of the thiol group with an electrophilic partner on the fluorescent dye, such as a maleimide (B117702) or an iodoacetamide, to form a stable thioether bond. Once conjugated, the benzoate (B1203000) portion of the molecule can act as a spacer, potentially influencing the local environment of the fluorophore.
This labeling strategy is fundamental for various in vitro assays, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies, which are used to investigate protein localization, conformation, and interaction.
Table 1: Thiol-Reactive Fluorescent Dyes for Potential Conjugation
| Dye Class | Reactive Group | Resulting Linkage | Typical Application |
|---|---|---|---|
| Maleimide Dyes | Maleimide | Thioether | Cysteine-specific protein labeling |
| Iodoacetamide Dyes | Iodoacetamide | Thioether | Cysteine-specific protein labeling |
Design of Affinity Probes for Target Engagement Studies
Beyond fluorescent labeling, this compound can be elaborated into affinity probes to study target engagement and identify binding partners of small molecules. The thiol group allows for the immobilization of the molecule onto a solid support, such as agarose (B213101) or magnetic beads, creating an affinity matrix for pull-down assays.
In a typical workflow, a cell lysate is incubated with the immobilized probe. Proteins that bind to the "bait" (the benzoate portion or a derivative thereof) are captured and subsequently identified by mass spectrometry. Furthermore, the aromatic ring can be chemically modified to incorporate photoreactive groups (e.g., benzophenones, diazirines), transforming the molecule into a photo-affinity probe for covalently cross-linking to interacting proteins upon UV irradiation.
Table 2: Strategies for Affinity Probe Development
| Probe Type | Modification Strategy | Function of Thiol Group | Application |
|---|---|---|---|
| Immobilized Probe | Covalent attachment to a solid support (e.g., NHS-ester activated beads) via the thiol group. | Anchor for immobilization | Protein pull-down assays |
Scaffold for Drug Discovery and Medicinal Chemistry (In vitro SAR, Lead Optimization)
The structural framework of this compound serves as an excellent starting point for the synthesis of compound libraries aimed at lead discovery and optimization in medicinal chemistry.
Building Block for Novel Pharmacophore Design
As a building block, this compound offers two primary points for chemical diversification. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to generate a library of amides. Concurrently, the thiol group can undergo various reactions, such as alkylation, oxidation, or Michael addition, to introduce diverse chemical functionalities. This dual reactivity allows for the systematic construction of novel pharmacophores with varied steric and electronic properties.
Table 3: Potential Derivatives from this compound
| Reaction Site | Reagent/Condition | Resulting Functional Group |
|---|---|---|
| Methyl Ester | NaOH / H₂O, then H⁺ | Carboxylic Acid |
| Carboxylic Acid (post-hydrolysis) | Amine, Coupling Agent (e.g., HATU) | Amide |
| Thiol Group | Alkyl Halide, Base | Thioether |
Structure-Activity Relationship (SAR) Studies in vitro for Biological Targets
The derivatives synthesized from the this compound scaffold are ideal for conducting systematic Structure-Activity Relationship (SAR) studies. By methodically altering different parts of the molecule—such as the substituents on the amide nitrogen, the nature of the group attached to the sulfur atom, or the substitution pattern on the aromatic ring—researchers can probe the structural requirements for binding to a specific biological target in vitro.
For example, a library of compounds could be screened against a particular enzyme or receptor. The binding affinities or inhibitory concentrations (e.g., IC₅₀ values) obtained for each compound would provide crucial insights into the pharmacophore's key recognition elements, guiding the design of more potent and selective lead compounds.
Table 4: Hypothetical SAR Study Outline
| Modified Region | Example Modifications | Property to Investigate |
|---|---|---|
| R-group on Amide | Alkyl, Aryl, Heterocyclic groups | Hydrophobic/hydrophilic interactions |
| Sulfur Moiety | Thioether, Sulfone, Sulfoxide | H-bond accepting/donating capacity |
Precursor for Targeted Drug Delivery Systems (focus on chemical design and synthesis, not clinical efficacy)
From a chemical design perspective, this compound is a promising precursor for creating linkers used in targeted drug delivery systems, such as antibody-drug conjugates (ADCs). The thiol group provides an ideal attachment point for a targeting ligand, often through conjugation to an antibody.
Following hydrolysis of the methyl ester to a carboxylic acid, this end of the molecule can be conjugated to the amine group of a potent cytotoxic drug. The resulting construct tethers a targeting protein to a therapeutic payload, with the propyl benzoate portion serving as a stable and well-defined linker. The chemical properties of this linker are critical for the stability and release characteristics of the conjugate.
Table 5: Components of a Targeted Drug Delivery System
| Component | Role | Derived from this compound |
|---|---|---|
| Targeting Ligand | Binds to specific cells (e.g., cancer cells) | Attached via the thiol group |
| Linker | Connects the ligand and the payload | The propyl benzoate core |
Bioconjugation Strategies for Functionalization of Biological Macromolecules (in vitro)
Bioconjugation is a cornerstone of chemical biology, enabling the precise labeling and modification of biomolecules to probe and manipulate biological processes. This often involves the use of bifunctional linkers that can covalently attach to specific functional groups on proteins, nucleic acids, and other macromolecules.
Covalent Attachment to Proteins and Peptides via Thiol Reactions
The sulfhydryl group of cysteine residues is a common target for selective protein modification due to its relatively low abundance and high nucleophilicity at physiological pH. A variety of electrophilic functional groups are employed to react with these thiols, forming stable covalent bonds. However, there is no evidence in the peer-reviewed literature to suggest that this compound has been utilized for the covalent attachment to proteins or peptides via its sulfanylpropyl moiety. Standard thiol-reactive chemistries typically involve maleimides, haloacetamides, and disulfides, none of which are inherent to the structure of this compound.
Use in Peptide and Protein Synthesis (e.g., as a protecting group or linker)
Solid-phase peptide synthesis (SPPS) and other methods for constructing peptides and proteins rely on a sophisticated toolbox of protecting groups and linkers to ensure the correct sequence and structure of the final product. Linkers tether the growing peptide chain to a solid support, while protecting groups temporarily block reactive side chains.
Based on an exhaustive review of the literature, this compound has not been described as a protecting group or a linker in peptide or protein synthesis. While compounds with thiol or thioether functionalities have been developed as "safety-catch" linkers, where the lability of the linker can be switched on through a specific chemical transformation (often oxidation of the sulfur), there are no studies that have specifically adapted this compound for this role. The design and application of such linkers and protecting groups are highly specific, and this particular compound does not appear to have been adopted by the scientific community for these applications.
Environmental Aspects and Sustainable Chemistry Research
Biodegradation and Environmental Fate Studies
The aerobic biodegradation of benzoate (B1203000) is well-documented and typically proceeds through two main pathways in microorganisms. ethz.ch One common route involves dihydroxylation of the aromatic ring to form catechol, which is then susceptible to ring cleavage by dioxygenases. ethz.chgenome.jpgenome.jp An alternative pathway begins with the ligation of benzoate to coenzyme A (CoA) to form benzoyl-CoA, which then undergoes monooxygenation and subsequent hydrolysis to open the aromatic ring. ethz.ch
The microbial metabolism of organosulfur compounds, including thioethers, is also a known process. The initial step in the degradation of many thioethers involves oxidation of the sulfur atom to a sulfoxide and then to a sulfone. These more oxidized and water-soluble derivatives are generally more amenable to further enzymatic degradation. The complete mineralization of organosulfur compounds is a crucial part of the natural sulfur cycle.
Based on these established pathways, a plausible biodegradation route for Methyl 4-(3-sulfanylpropyl)benzoate can be proposed, as illustrated in the table below.
Table 1: Plausible Biodegradation Pathway of this compound
| Step | Transformation | Intermediate Compound | Enzymatic Process (Hypothesized) |
| 1 | Ester Hydrolysis | 4-(3-sulfanylpropyl)benzoic acid | Esterase |
| 2 | Sulfur Oxidation | 4-(3-sulfinylpropyl)benzoic acid or 4-(3-sulfonylpropyl)benzoic acid | Monooxygenase |
| 3 | Aromatic Ring Activation | 4-(3-sulfonylpropyl)benzoyl-CoA | CoA Ligase |
| 4 | Ring Hydroxylation/Cleavage | Catechol or protocatechuate derivatives | Dioxygenase/Monooxygenase |
| 5 | Aliphatic Chain Degradation | Beta-oxidation | Various oxidoreductases |
Green Synthesis Metrics and Life Cycle Assessment (LCA) of Production Routes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wiley-vch.denih.govmdpi.comacsgcipr.org Key metrics for evaluating the "greenness" of a synthesis include atom economy, E-factor (environmental factor), and process mass intensity (PMI). nih.gov
A plausible synthesis of this compound could involve a two-step process: 1) Fischer esterification of 4-(3-sulfanylpropyl)benzoic acid with methanol (B129727), and 2) Thiol-ene "click" reaction between methyl 4-vinylbenzoate and propanethiol. The green metrics for these hypothetical routes can be analyzed to identify the more sustainable option.
Table 2: Comparison of Green Synthesis Metrics for a Hypothetical Synthesis
| Metric | Fischer Esterification Route | Thiol-Ene "Click" Reaction Route | Ideal Value |
| Atom Economy | High (esterification produces only water as a byproduct) | Very High (thiol-ene is an addition reaction with 100% theoretical atom economy) | 100% |
| E-Factor | Potentially high due to solvent and catalyst use, and purification steps | Potentially low, especially if conducted under solvent-free conditions | 0 |
| Process Mass Intensity (PMI) | Likely to be higher due to the need for excess reagents and solvents | Likely to be lower due to higher efficiency and potentially fewer purification steps | 1 |
The thiol-ene reaction is generally considered a "click" reaction, characterized by high yields, mild reaction conditions, and high atom economy, making it a more attractive route from a green chemistry perspective. researchgate.net
A Life Cycle Assessment (LCA) provides a more comprehensive evaluation of the environmental impacts of a product or process from cradle to grave. mdpi.com For this compound, an LCA would consider the environmental burdens associated with the extraction of raw materials, the manufacturing process (including energy consumption and waste generation), transportation, use, and end-of-life. While a specific LCA for this compound has not been published, studies on similar specialty chemicals can highlight potential environmental hotspots, which often include the use of petrochemical-derived starting materials, energy-intensive reaction conditions, and the use of hazardous solvents. mdpi.com
Waste Minimization and By-product Utilization Strategies in Synthesis
Minimizing waste is a cornerstone of green chemistry. In the context of synthesizing this compound, several strategies can be employed.
For the esterification step, the use of solid acid catalysts can mitigate the waste generated from traditional homogeneous acid catalysts, which are often corrosive and difficult to recycle. nih.gov Solid acids can be easily separated from the reaction mixture and potentially reused, reducing both waste and processing costs.
For the thioether synthesis, traditional methods often involve the use of alkyl halides and strong bases, which can generate significant salt waste. nih.gov The thiol-ene reaction, being an addition reaction, inherently generates minimal by-products. Performing this reaction under solvent-free conditions would further reduce waste.
A significant by-product in the production of biodiesel, and potentially in other large-scale esterification or transesterification processes, is crude glycerol. mdpi.comresearchgate.netnih.gov Research into the valorization of glycerol has identified numerous pathways to convert it into value-added chemicals, such as glycerol carbonate. researchgate.netmdpi.com If a transesterification route were used for the synthesis of the methyl ester, integrating the process with a biorefinery concept could allow for the utilization of glycerol by-products.
By-products from thiol-acrylate reactions, which are mechanistically similar to thiol-ene reactions, can sometimes be reactive intermediates that can be converted to the desired product under the right conditions, effectively minimizing waste. nih.gov
Development of Sustainable Materials Derived from this compound
The bifunctional nature of this compound, containing both an ester and a thiol group (or a thioether that can be functionalized), makes it a promising monomer for the synthesis of sustainable polymers.
Sulfur-containing polymers are known for their unique properties, including high refractive indices, good thermal stability, and potential for degradability and chemical recyclability. rsc.orgrsc.orgnih.gov The presence of thioether or thioester linkages in the polymer backbone can impart these desirable characteristics. rsc.orgnih.govwarwick.ac.uk For instance, poly(thioether-ester)s have been synthesized and their degradation has been studied. researchgate.netacs.org The oxidation of the thioether to a more hydrophilic sulfone has been shown to dramatically increase the degradation rate of polyesters. acs.org
Furthermore, polymers derived from functionalized benzoates are being explored for various applications, including as antimicrobial materials and for drug delivery. digitellinc.comnih.govacs.orgresearchgate.netnih.gov The aromatic ring provides rigidity and can be a platform for further functionalization, while the ester group can be a point of hydrolytic or enzymatic degradation.
This compound could potentially be used in several polymerization strategies:
Polycondensation: The thiol group could be reacted with a dicarboxylic acid or its derivative, and the methyl ester could be transesterified with a diol to form a polyester-thioether.
Thiol-ene Polymerization: If the aromatic ring were modified with a vinyl group, the thiol group could participate in a step-growth polymerization with a di-ene monomer.
Ring-Opening Polymerization: The monomer could potentially be converted into a cyclic thio(no)lactone, which could then undergo ring-opening polymerization to produce polythioesters. nih.gov
The development of polymers from bio-based feedstocks is a key area of sustainable chemistry. nsf.govnsf.gov While the starting materials for this compound are likely petrochemical-based, future research could explore bio-based routes to similar functionalized aromatic compounds.
Table 3: Potential Sustainable Polymers from this compound Derivatives
| Polymer Type | Monomer Functionality | Potential Properties |
| Polyester-thioether | Thiol and ester groups | Enhanced thermal stability, tunable degradation |
| Poly(thioether-ester) via Thiol-ene | Thiol and vinyl groups | High atom economy polymerization, cross-linked networks |
| Polythioester via ROP | Cyclic thio(no)lactone | Inherent degradability, potential for high performance |
Future Perspectives and Emerging Research Directions
Integration with Artificial Intelligence and Machine Learning for Molecular Design and Synthesis Planning
The role of artificial intelligence (AI) and machine learning (ML) in chemical research is rapidly expanding, moving from theoretical concepts to practical applications in molecular design and synthesis. nih.gov These computational tools offer the potential to dramatically accelerate the discovery and optimization of molecules like Methyl 4-(3-sulfanylpropyl)benzoate and its derivatives.
Furthermore, ML is revolutionizing synthesis planning. optimlpse.co.uk Computer-aided synthesis planning (CASP) tools, enhanced by ML, can predict viable synthetic routes, optimize reaction conditions, and even suggest alternatives to established pathways. beilstein-journals.orgnih.gov For a molecule like this compound, this means that AI could identify more efficient, cost-effective, and sustainable methods of production by analyzing vast reaction databases. mit.edu This data-driven approach can reduce the time and resources spent on trial-and-error experimentation in the lab. nih.gov
Table 1: Potential AI/ML Applications for this compound
| AI/ML Application | Potential Impact on this compound Research |
|---|---|
| Generative Molecular Design | Creation of novel analogs with tailored electronic, physical, or biological properties by modifying the aromatic ring or alkyl-thiol chain. |
| Retrosynthesis Prediction | Identification of more efficient and sustainable synthetic pathways from commercially available starting materials. optimlpse.co.uk |
| Reaction Condition Optimization | Prediction of optimal solvents, catalysts, temperatures, and reagents to maximize yield and minimize byproducts. nih.gov |
| Property Prediction | In silico estimation of physical properties (e.g., solubility, binding affinity) for newly designed derivatives, prioritizing synthesis efforts. springernature.com |
Exploration of Novel Reaction Pathways and Unconventional Reagents
Modern synthetic chemistry is continuously seeking more efficient, sustainable, and versatile reaction methodologies. Research into the synthesis of this compound and its analogs is likely to benefit from these broader trends, particularly in the area of esterification and the introduction of sulfur-containing functionalities.
One promising area is the use of solid acid catalysts for esterification, which offers a greener alternative to traditional liquid acids like sulfuric acid. mdpi.com Recent studies have demonstrated the effectiveness of zirconia-based solid superacids in catalyzing the formation of methyl benzoates. researchgate.net These catalysts are often recoverable and reusable, reducing waste and environmental impact. mdpi.com Applying such a catalyst to the synthesis of this compound could streamline its production.
Development of Next-Generation Functional Materials with Tunable Properties
The bifunctional nature of this compound makes it an ideal candidate for the construction of advanced functional materials. The terminal thiol (-SH) group is well-known for its ability to form strong, covalent bonds with the surfaces of noble metals like gold, a cornerstone of self-assembled monolayer (SAM) technology.
This property allows for the creation of highly ordered, two-dimensional arrays on surfaces. The methyl benzoate (B1203000) "headgroup" can then be systematically modified to tune the properties of the resulting surface. For example:
Hydrolysis of the methyl ester to the corresponding carboxylic acid would create a negatively charged surface, useful for controlling wettability or for the layer-by-layer assembly of polyelectrolytes.
Aminolysis of the ester could introduce amide functionalities, enabling hydrogen bonding interactions or providing sites for the attachment of biomolecules.
These tunable SAMs could find applications in biosensors, molecular electronics, and as platforms for fundamental studies of surface chemistry. The ability to precisely control the chemical and physical properties of a surface by modifying the terminal group of the self-assembled molecule is a powerful strategy in materials science.
Expanding Applications in Advanced Catalysis and Sustainable Chemical Transformations
Beyond materials science, the structure of this compound suggests potential applications in catalysis. The thiol group can act as a ligand, coordinating to a metal center to form a catalyst complex. By immobilizing these complexes on a solid support, it may be possible to create recoverable and reusable catalysts for a variety of chemical transformations.
The aromatic ring could be further functionalized with other catalytically active groups, leading to bifunctional catalysts. For instance, the incorporation of a phosphine (B1218219) group could create a thiol-phosphine ligand capable of stabilizing transition metal catalysts used in cross-coupling reactions.
In the context of sustainable chemistry, derivatives of this compound could be explored as building blocks for novel polymers. The ester and thiol functionalities offer two distinct handles for polymerization reactions, potentially leading to the creation of recyclable or degradable polymers with unique thermal or mechanical properties.
Economic and Industrial Scalability Considerations for Research Methodologies
For the potential applications of this compound to be realized, the research methodologies employed must be economically viable and scalable. The transition from laboratory-scale synthesis to industrial production presents significant challenges that must be addressed early in the development process.
Key factors influencing scalability include:
Cost and Availability of Starting Materials: The economic feasibility is heavily dependent on the price of the initial chemical inputs.
Synthetic Route Efficiency: A scalable synthesis must have a minimal number of steps, high yields, and avoid costly or hazardous reagents and purification techniques (e.g., column chromatography).
Catalyst Selection: The use of expensive noble metal catalysts can be prohibitive on an industrial scale. The development of catalysts based on abundant and inexpensive metals, such as the zirconium/titanium solid acids, is crucial. mdpi.comresearchgate.net
Process Automation: The integration of flow chemistry and process automation can reduce labor costs, improve consistency, and enhance safety, making large-scale production more attractive. nih.gov
Q & A
Q. What synthetic strategies are commonly employed for Methyl 4-(3-sulfanylpropyl)benzoate, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via esterification of 4-(3-sulfanylpropyl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Protecting the thiol group with a trityl or acetyl group during synthesis is critical to prevent oxidation or disulfide formation. Post-synthesis, deprotection can be achieved using reducing agents like dithiothreitol (DTT). Optimization involves:
- Temperature control (e.g., 60–80°C for esterification).
- Solvent selection (e.g., anhydrous dichloromethane for moisture-sensitive steps).
- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC .
Purity can be ensured via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : The thiol proton (SH) typically appears at δ ~1.5–2.5 ppm but may be absent due to exchange broadening. Key signals include the ester methyl group (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.2–8.0 ppm). The propyl chain (-CH₂-CH₂-CH₂-SH) shows triplet/multiplet patterns in the δ 1.6–2.8 range .
- IR Spectroscopy : Look for C=O ester stretching (~1720 cm⁻¹) and S-H stretching (~2550 cm⁻¹).
- Mass Spectrometry (MS) : ESI-MS or EI-MS can confirm molecular weight (MW 228.3 g/mol) via [M+H]⁺ or [M+Na]⁺ peaks.
- X-ray Crystallography : For structural confirmation, use SHELXL for refinement and ORTEP-3 for visualization .
Advanced Research Questions
Q. How does the thiol group in this compound influence its participation in hydrogen bonding and crystal packing?
- Methodological Answer : The thiol group can act as both a hydrogen bond donor (S-H···O/N) and acceptor (via lone pairs). Graph set analysis (as per Etter’s rules) can classify interactions into motifs like D (donor) or R₂²(8) (cyclic dimers). For example:
- Crystallographic Workflow :
Collect high-resolution single-crystal data (Mo/Kα radiation).
Solve structures using SHELXD or SHELXS .
Analyze hydrogen bonds with WinGX .
- Key Metrics : Measure S···O/N distances (typically 3.2–3.5 Å) and angles (150–170°). Disulfide formation under oxidative conditions may alter packing motifs .
Q. What experimental approaches can mitigate oxidation of the thiol group during stability studies of this compound?
- Methodological Answer :
- Controlled Atmosphere : Conduct reactions/storage under inert gas (N₂/Ar) with antioxidants (e.g., 1% BHT).
- Kinetic Monitoring : Use UV-Vis spectroscopy to track thiol depletion (absorbance ~235–280 nm) or HPLC to quantify disulfide byproducts .
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures under oxidative vs. inert conditions.
- Data Contradictions : Discrepancies in reported stability may arise from trace metal impurities (e.g., Fe³⁺). Include EDTA in buffers to chelate metals .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
